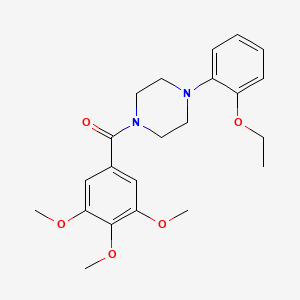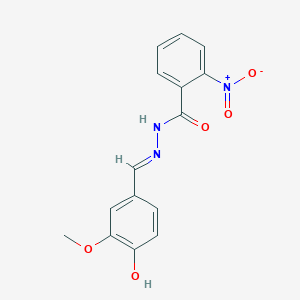
1-(2,5-dimethylphenyl)-4-(4-phenylcyclohexyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,5-dimethylphenyl)-4-(4-phenylcyclohexyl)piperazine, also known as 2C-E, is a synthetic psychedelic drug that belongs to the phenethylamine class. It was first synthesized in 1977 by Alexander Shulgin, a renowned chemist and pharmacologist. Since then, 2C-E has gained popularity among the scientific community for its unique chemical structure and potential therapeutic applications.
作用机制
The mechanism of action of 1-(2,5-dimethylphenyl)-4-(4-phenylcyclohexyl)piperazine is not fully understood, but it is believed to act as a partial agonist of the serotonin 2A receptor. This receptor is involved in the regulation of mood, cognition, and perception. By binding to this receptor, this compound may alter the activity of certain brain regions, leading to changes in mood and perception.
Biochemical and physiological effects:
This compound has been shown to produce a range of biochemical and physiological effects, including changes in heart rate, blood pressure, and body temperature. In a study conducted by Halberstadt et al. (2011), it was found that this compound produced dose-dependent increases in heart rate and blood pressure in rats. These effects may be due to the activation of the sympathetic nervous system.
实验室实验的优点和局限性
One advantage of using 1-(2,5-dimethylphenyl)-4-(4-phenylcyclohexyl)piperazine in lab experiments is its unique chemical structure, which allows for the study of its effects on the serotonin 2A receptor. However, there are also several limitations to using this compound in lab experiments, including the potential for toxicity and the difficulty in obtaining the compound. Due to these limitations, researchers must exercise caution when working with this compound and follow strict safety protocols.
未来方向
There are several future directions for research on 1-(2,5-dimethylphenyl)-4-(4-phenylcyclohexyl)piperazine, including the investigation of its potential therapeutic applications in the treatment of mental health disorders. Additionally, further studies are needed to determine the long-term effects of this compound on the brain and body. Finally, the development of safer and more efficient synthesis methods for this compound may facilitate further research on this compound.
Conclusion:
In conclusion, this compound, or this compound, is a synthetic psychedelic drug with potential therapeutic applications in the treatment of mental health disorders. Its unique chemical structure and high affinity for the serotonin 2A receptor make it an interesting subject for scientific research. However, caution must be exercised when working with this compound due to its potential for toxicity and difficulty in obtaining the compound. Further research is needed to fully understand the effects of this compound on the brain and body, and to develop safer and more efficient synthesis methods.
合成方法
The synthesis of 1-(2,5-dimethylphenyl)-4-(4-phenylcyclohexyl)piperazine involves several steps, including the reaction of 2,5-dimethoxybenzaldehyde with nitroethane to form 2,5-dimethoxyphenethylamine. This compound is then reacted with 4-phenylcyclohexanone to form the final product, this compound. The synthesis of this compound requires advanced knowledge of organic chemistry and should only be attempted by experienced chemists.
科学研究应用
1-(2,5-dimethylphenyl)-4-(4-phenylcyclohexyl)piperazine has been studied extensively for its potential therapeutic applications in the treatment of various mental health disorders, including depression, anxiety, and post-traumatic stress disorder (PTSD). In a study conducted by Nichols et al. (2018), it was found that this compound has a high affinity for the serotonin 2A receptor, which is involved in the regulation of mood and cognition. This suggests that this compound may have antidepressant and anxiolytic effects.
属性
IUPAC Name |
1-(2,5-dimethylphenyl)-4-(4-phenylcyclohexyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N2/c1-19-8-9-20(2)24(18-19)26-16-14-25(15-17-26)23-12-10-22(11-13-23)21-6-4-3-5-7-21/h3-9,18,22-23H,10-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKBGGOCUGGEQPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C3CCC(CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(4-ethyl-1-piperazinyl)-3-(2-methoxy-4-{[methyl(tetrahydro-2H-pyran-4-yl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6098876.png)
![1-(2-methoxy-5-{[(3-methylbenzyl)amino]methyl}phenoxy)-3-(1-piperidinyl)-2-propanol](/img/structure/B6098883.png)
![N'-(2-hydroxybenzylidene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B6098889.png)
![2-{[3-(3-chlorobenzyl)-3-(hydroxymethyl)-1-piperidinyl]carbonyl}-4H-chromen-4-one](/img/structure/B6098905.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-3-(2-pyrazinyl)propanamide](/img/structure/B6098911.png)
![1-cyclopropyl-6-oxo-N-[2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)ethyl]-3-piperidinecarboxamide](/img/structure/B6098919.png)
![N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-3-(2-pyrazinyl)propanamide](/img/structure/B6098923.png)
![5-(4-chlorophenyl)-N-{[(3-methoxyphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B6098925.png)
![N-butyl-3-({[3-(trifluoromethyl)benzoyl]amino}methyl)-1-piperidinecarboxamide](/img/structure/B6098927.png)

![2-[1-(1-{[5-(tetrahydro-2-furanyl)-2-thienyl]methyl}-4-piperidinyl)-1H-1,2,3-triazol-4-yl]-2-propanol](/img/structure/B6098947.png)
![3-ethoxy-N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B6098950.png)
![2-(4-ethyl-1-piperazinyl)-6-{[(4-methyl-2-pyrimidinyl)thio]methyl}-4(3H)-pyrimidinone](/img/structure/B6098965.png)